2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(22-12-6-7-13-22)16-25-20-15-23(14-17-8-2-1-3-9-17)19-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSCHQYBHJHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Benzylation: The indole ring can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The benzylated indole can be reacted with a thiol compound to form the thioether linkage.
Pyrrolidine Addition: Finally, the thioether can be reacted with a pyrrolidine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group or the indole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The indole ring is known for its ability to engage in π-π stacking interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs from literature, focusing on structural features, analytical methodologies, and functional implications.
2.1 Structural and Functional Comparison Table
2.2 Key Observations
Core Structural Variations: The target compound and the dihydroindenyl analog share pyrrolidine and aromatic groups but differ in their core scaffolds (indole vs. indene). Replacing the thioether (target) with a sulfonyl group () increases polarity and reduces lipophilicity, likely altering pharmacokinetics and toxicity .
Functional Group Impact: The thioether linkage in the target compound may improve metabolic stability compared to ether or ester analogs, as sulfur-containing groups resist enzymatic hydrolysis .
Analytical Techniques :
- X-ray crystallography (via SHELX ) resolved the benzyl-indole conformation in ’s compound, highlighting structural parallels to the target. Such methods are critical for confirming stereochemistry and intermolecular interactions .
- High-resolution mass spectrometry (HRMS) and NMR, used in , are standard for identifying psychoactive derivatives, emphasizing the need for advanced analytics to distinguish subtle structural differences .
Research Findings and Implications
- Psychoactive Potential: The structural similarity to ’s cathinone derivative suggests the target compound could exhibit stimulant or entactogen effects, warranting further pharmacological screening .
- Crystallographic Insights : SHELX-refined structures () reveal that benzyl-indole derivatives adopt specific conformations, which may guide drug design or forensic identification .
- Forensic Relevance: Differentiation between thioether and sulfonyl analogs (e.g., target vs. ) is critical for legal classification, as minor structural changes can dictate regulatory status .
Biological Activity
2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N2OS |
| Molecular Weight | 348.48 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
Receptor Modulation : It has the potential to bind to specific receptors, influencing signaling pathways that regulate physiological responses.
DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, impacting gene expression and cellular proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
A comparative analysis of related compounds revealed that those containing thioether linkages often demonstrate enhanced cytotoxicity against cancer cells. The IC50 values for these compounds typically range from 10 to 30 µM, indicating potent activity against tumorigenic cells .
Neuroprotective Effects
Indole-based compounds are also recognized for their neuroprotective effects. Studies suggest that they may reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in MDPI evaluated the anticancer potential of several indole derivatives, including those structurally related to this compound. The findings demonstrated that these compounds significantly inhibited cell proliferation in human melanoma and glioblastoma cell lines, with some derivatives showing selectivity for cancer cells over normal cells .
Case Study 2: Neuroprotective Properties
Research highlighted the neuroprotective properties of indole compounds in models of Alzheimer's disease. The study found that these compounds could effectively reduce amyloid-beta-induced cytotoxicity in neuronal cells, suggesting a potential therapeutic avenue for neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
